Oxacefamandole

Description

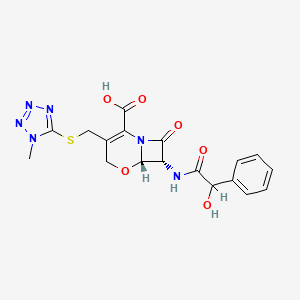

Structure

3D Structure

Properties

CAS No. |

62504-53-4 |

|---|---|

Molecular Formula |

C18H18N6O6S |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(6S,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H18N6O6S/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13?,16-/m0/s1 |

InChI Key |

WNEPWYQQVULKKQ-NXLBOVRGSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)OC2)C(=O)O |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@H]([C@H](C3=O)NC(=O)C(C4=CC=CC=C4)O)OC2)C(=O)O |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)OC2)C(=O)O |

Synonyms |

oxacefamandole oxacefamandole, (6R-(6alpha,7beta(R*)))-isomer oxacefamandole, monosodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oxacefamandole

Pioneering Total Synthesis Strategies for Oxacefamandole

The initial total syntheses of 1-oxacephem analogues, including (±)-1-oxacefamandole, laid the foundational groundwork for this class of antibiotics. These early strategies were pivotal in demonstrating the feasibility of constructing the novel oxygen-containing bicyclic ring system and established key chemical transformations that would be refined in subsequent research.

The synthesis of the 1-oxacephem nucleus relies on the strategic assembly of key molecular fragments. A notable precursor in the synthesis of this compound analogues is the p-methoxybenzyl ester, which serves as a protecting group that can be removed under specific conditions. This was particularly useful in syntheses involving heteroatoms at the C-3' position.

Another crucial starting material, especially in the synthesis of more advanced analogues, is (3R,4S)-phenyloxazolinoazetidinone . This chiral azetidinone provides a stereochemically defined building block for the construction of the β-lactam core of various 1-oxacephem derivatives. nih.govdoi.org

| Key Precursor/Starting Material | Role in Synthesis |

| p-Methoxybenzyl ester | Carboxyl protecting group, particularly for C-3' heteroatom-containing side chains. |

| (3R,4S)-Phenyloxazolinoazetidinone | Chiral building block for the stereoselective synthesis of the 1-oxacephem nucleus. nih.govdoi.org |

The biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Consequently, controlling the stereochemical outcomes of synthetic routes has been a central focus of research. Early total syntheses often yielded racemic mixtures, such as (±)-1-oxacefamandole.

Later research, however, emphasized stereoselective and enantioselective approaches to obtain optically active 1-oxacephem compounds. nih.gov Methodologies have been developed to achieve stereoselective synthesis of the 1-oxacephem nucleus, for instance, through intramolecular Wittig condensations. researchgate.net The use of chiral starting materials like (3R,4S)-oxazolinoazetidinone and chiral alcohols has been instrumental in guiding the stereochemistry of the final products. researchgate.net These methods ensure the correct spatial arrangement of substituents on the bicyclic ring system, which is critical for potent antibacterial efficacy.

Key Precursors and Starting Materials in this compound Synthesis

Advanced Synthetic Approaches to this compound Analogues

Building upon the initial total synthesis strategies, researchers have explored extensive modifications to the this compound scaffold to develop analogues with improved properties. This has involved chemical derivatization at several key positions of the 1-oxacephem nucleus.

The C-7 position of the 1-oxacephem nucleus is a critical determinant of the antibacterial spectrum and potency. Research has focused on introducing various acylamino side chains at this position to enhance biological activity.

One area of investigation has been the introduction of cis-halovinylthioacetamido side chains . nih.govnih.gov The synthesis of 1-oxacephem derivatives with a substituted or non-substituted cis-fluorovinylthioacetamido side chain at C-7 has been described. nih.gov Similarly, compounds bearing a cis-chlorovinylthioacetamido group at C-7 have been shown to exhibit high activity against both Gram-positive and Gram-negative bacteria. nih.govjst.go.jp These modifications represent a departure from the D-mandelamido side chain of this compound, aiming to optimize the interaction with bacterial penicillin-binding proteins (PBPs).

Research has explored a wide array of C-3 substituents to create novel 1-oxacephem analogues. For example, the introduction of a (1-methylpyridinium-4-yl)thiomethyl group at the C-3 position has been shown to yield compounds with potent antibacterial activity and a broad spectrum. nih.govdoi.org The diversification of this side chain is a key strategy for developing new oxacephem antibiotics with tailored properties. nih.govresearchgate.net

A significant challenge in the development of β-lactam antibiotics is their susceptibility to degradation by bacterial β-lactamase enzymes. To address this, structural modifications to the 1-oxacephem nucleus have been explored to enhance stability.

Investigation of C-3 Side Chain Diversification in Oxacephem Research

Innovations in Chemical Synthesis Techniques Applicable to this compound

The synthesis of complex molecules like this compound, a 1-oxa-β-lactam antibiotic, has historically been a significant undertaking in medicinal chemistry. The initial total syntheses developed laid the groundwork for this class of compounds. acs.orgnih.gov However, the field of chemical synthesis is in constant evolution, with new methodologies and technologies continually emerging. nih.gov These innovations offer the potential to refine and improve established synthetic routes, aiming for greater efficiency, selectivity, and sustainability. ox.ac.ukwikipedia.org Modern synthetic strategies, including advanced catalytic processes and computational planning, are now being applied to the synthesis of intricate molecular architectures, and their principles are highly relevant to the manufacturing of this compound and its derivatives. nih.govnih.gov

The optimization of catalytic reactions is a cornerstone of modern synthetic chemistry, with the goal of enhancing reaction rates, yields, and selectivity while often reducing waste and cost. researchgate.net Research into novel catalytic systems provides powerful tools that could be applied to key steps in the synthesis of this compound, such as the formation of the β-lactam ring, cyclization to form the cephem nucleus, and the acylation of the 7-amino group.

Key areas of innovation in catalysis applicable to this compound synthesis include:

Dual-Catalyst Systems: These systems employ two distinct catalysts that work in synergy to facilitate a transformation that is difficult to achieve with a single catalyst. nih.gov For instance, in cross-electrophile couplings, one catalyst can activate an aryl halide while a second activates an alkyl halide, a strategy that could be relevant for constructing complex side chains. nih.gov Photocatalysis can also be combined with other catalytic strategies, where a photocatalyst absorbs light to activate a substrate, and a second catalyst engages the resulting intermediate. nih.gov

Advanced Metal and Organocatalysis: The rational design of ligands for metal catalysts is crucial for controlling reactivity and selectivity. researchgate.net Similarly, metal-free organocatalysis has emerged as a powerful strategy for various transformations. For the synthesis of heterocyclic structures like the 1-oxa-cephem core of this compound, rhodium-catalyzed cycloisomerization of enynes and palladium-catalyzed oxidative carbonylation of enamides represent advanced methods for ring formation. organic-chemistry.org

Reaction Optimization: Optimizing a catalytic process involves the systematic evaluation of multiple parameters, including the choice of catalyst, ligands, solvents, temperature, and concentration. researchgate.net Automated reaction optimization platforms can accelerate this process by performing numerous small-scale reactions under varied conditions to quickly identify the most efficient parameters. unchainedlabs.com

Table 1: Potential Applications of Modern Catalytic Systems in this compound Synthesis

| Synthetic Step | Catalytic Innovation | Potential Advantage |

|---|---|---|

| β-Lactam Ring Formation | Chiral Lewis Acid Catalysis | Enhanced stereocontrol to achieve the desired cis-stereochemistry. nih.gov |

| Cephem Nucleus Cyclization | Rhodium-Catalyzed Cycloisomerization | High efficiency and selectivity in forming the bicyclic core under mild conditions. organic-chemistry.org |

| Side-Chain Acylation | Enzyme-Catalyzed Acylation (e.g., Penicillin Acylase) | High chemoselectivity, avoiding the need for protecting groups and enabling greener reaction conditions. globalauthorid.com |

| C-C Bond Formation for Side Chains | Dual Nickel/Cobalt Catalysis | Enables coupling of diverse and medicinally relevant fragments with high functional group tolerance. nih.gov |

The integration of computational chemistry and data science has revolutionized the approach to planning and executing complex chemical syntheses. jstar-research.com These digital tools allow chemists to model, predict, and optimize chemical reactions with a high degree of accuracy before performing them in the laboratory, saving significant time and resources. nih.govmtu.edu While the original synthesis of this compound predates these technologies, applying them retrospectively or to the development of new derivatives holds immense potential. acs.org

Computational Planning and Retrosynthesis: Algorithms can now automatically plan multi-step organic syntheses for complex targets. nih.gov By augmenting a vast knowledge base of chemical reactions with artificial intelligence, these programs can propose novel and plausible synthetic routes that a human chemist might not consider. nih.gov This approach allows for a more strategic, multi-step "thinking" process, moving beyond simple, one-step-at-a-time analysis. nih.gov

Reaction Modeling and Optimization: Computational methods, ranging from quantum mechanics (QM) to machine learning (ML), can be used to study reaction mechanisms, predict the properties of molecules, and optimize reaction conditions. jstar-research.comarxiv.org

Quantum Chemistry: Methods like Density Functional Theory (DFT) can calculate molecular structures and properties, providing insight into reaction pathways and the behavior of catalysts. escholarship.orgrsc.org This allows for the in-silico screening of potential catalysts and reaction conditions to identify the most promising candidates for experimental validation. mtu.edu

Machine Learning and Data Science: ML models can be trained on existing reaction data to predict the outcomes of new experiments. rsc.org Bayesian optimization and other ML-driven Design of Experiments (DoE) approaches can efficiently navigate the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to rapidly converge on the optimal conditions with a reduced number of experiments. jstar-research.com

Table 2: Application of Computational Tools in this compound Synthetic Design

| Computational Tool | Application Area in this compound Synthesis | Objective |

|---|---|---|

| Retrosynthesis Software (e.g., Chematica) | Overall Synthetic Route Planning | To identify the most efficient and convergent pathways to the this compound core and side chains. nih.gov |

| Density Functional Theory (DFT) | Catalyst-Substrate Interaction Modeling | To understand the mechanism of key cyclization or acylation steps and design more effective catalysts. escholarship.org |

| Machine Learning (ML) Models | Reaction Condition Optimization | To predict the optimal temperature, pressure, and reagent concentrations for maximizing yield and minimizing byproducts. jstar-research.comrsc.org |

| Chemometrics | Analysis of Spectroscopic Data | To enable real-time monitoring and control of the reaction progress by identifying patterns in spectral data (e.g., IR, Raman). jstar-research.com |

Molecular Mechanisms of Antimicrobial Activity of Oxacefamandole

Interaction with Bacterial Cell Wall Biosynthesis Pathways

Oxacefamandole, like other β-lactam antibiotics, fundamentally interferes with the synthesis of the bacterial cell wall. researchgate.net This intricate process is vital for bacterial survival, providing structural integrity and protection from osmotic stress. patsnap.comwikipedia.org The primary target of this interference is the biosynthesis of peptidoglycan, a polymer essential for the cell wall's structure. researchgate.netpatsnap.com

Research on Penicillin-Binding Protein (PBP) Affinity and Inhibition

The efficacy of β-lactam antibiotics, including this compound, is contingent on their ability to bind to and inactivate penicillin-binding proteins (PBPs). wikipedia.orgnih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are crucial for the final steps of peptidoglycan synthesis. wikipedia.orgpressbooks.pub They catalyze the cross-linking of peptide chains, a process that gives the cell wall its strength. patsnap.compressbooks.pub

The molecular structure of β-lactams mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors. biorxiv.org This structural similarity allows the antibiotic to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex. wikipedia.org This binding effectively inactivates the enzyme, preventing it from carrying out its cross-linking function. wikipedia.orgnih.gov The inhibition of multiple PBP types disrupts cell wall maintenance and synthesis, leading to structural defects, and ultimately, cell lysis and death. wikipedia.org

Investigations into Peptidoglycan Cross-linking Inhibition

The direct consequence of PBP inhibition by this compound is the disruption of peptidoglycan cross-linking. researchgate.netpatsnap.com Peptidoglycan is a heteropolymer composed of repeating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, with peptide stems attached to the MurNAc residues. biorxiv.orgmdpi.com The transpeptidation reaction, catalyzed by PBPs, forms peptide bridges between these stems, creating a robust, mesh-like structure. mdpi.combiorxiv.org

By blocking the transpeptidase activity of PBPs, this compound prevents the formation of these essential cross-links. patsnap.comnih.gov This leads to a weakened cell wall that can no longer withstand the internal turgor pressure of the bacterial cell, resulting in cell lysis. patsnap.com Studies on various penicillins and cephalosporins have demonstrated a direct correlation between the concentration of the antibiotic and the degree of inhibition of peptidoglycan cross-linking. nih.gov The inability to properly form these cross-links is a primary mechanism through which β-lactam antibiotics exert their bactericidal effect. biorxiv.org

Cellular Uptake and Permeability Research in Bacterial Envelopes

For an antibiotic to be effective against Gram-negative bacteria, it must first traverse the outer membrane to reach its periplasmic targets, the PBPs. frontiersin.orgmdpi.com The structure and properties of the antibiotic play a crucial role in this penetration.

Studies on Outer Membrane Penetration in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. frontiersin.orgmdpi.com This membrane is composed of a lipid bilayer with an outer leaflet containing lipopolysaccharide (LPS). frontiersin.org The passage of hydrophilic molecules, including many antibiotics, across this barrier is primarily facilitated by protein channels known as porins. frontiersin.orgbristol.ac.ukmdpi.com

Role of Hydrophilic Character in Bacterial Entry Mechanisms

The chemical properties of an antibiotic molecule influence its passage through the outer membrane. Studies have indicated that the replacement of the sulfur atom in the cephalosporin (B10832234) nucleus with an oxygen atom, as is the case in this compound, increases the hydrophilic character of the molecule. nih.gov This increased hydrophilicity is suggested to be favorable for penetration through the outer membrane. nih.gov Porin channels generally allow for the diffusion of small, hydrophilic compounds. mdpi.com Therefore, the enhanced hydrophilic nature of 1-oxacephalosporins likely facilitates their entry into the periplasmic space through these aqueous channels. The enhanced antibacterial activity of 1-oxacephalosporins is attributed to a combination of this higher penetrability and their intrinsic inhibitory activity against the enzymes involved in peptidoglycan biosynthesis. nih.gov

Mechanisms of Antimicrobial Resistance to Oxacefamandole

Enzymatic Inactivation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. frontiersin.orgnih.gov These enzymes hydrolyze the amide bond within the characteristic β-lactam ring of drugs like oxacefamandole, rendering them incapable of inhibiting the penicillin-binding proteins (PBPs) responsible for bacterial cell wall synthesis. frontiersin.orgmdpi.com

β-Lactamases are categorized into four main classes based on their amino acid sequences: A, B, C, and D. frontiersin.orgmdpi.com Classes A, C, and D are serine β-lactamases (SBLs) that utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their hydrolytic activity. mdpi.commdpi.comrsc.org

Research has shown varying degrees of stability of this compound and related cephalosporins against these different enzyme classes.

Class A β-Lactamases: This class includes common enzymes like TEM-1, which efficiently hydrolyzes penicillins and early-generation cephalosporins. frontiersin.org While oxyimino-cephalosporins were designed to be more stable against these enzymes, variants have evolved that can effectively hydrolyze them. frontiersin.org

Class C β-Lactamases: These enzymes, often called cephalosporinases, exhibit strong hydrolytic activity against cephalosporins. mdpi.com Their active sites are typically larger than those of Class A enzymes, which may allow for better accommodation of bulky cephalosporins. mdpi.com

Class D β-Lactamases (Oxacillinases): Initially characterized by their ability to hydrolyze oxacillin (B1211168), this diverse group of enzymes can also target other β-lactams. nih.govnih.gov Some, like OXA-48, have evolved to become carbapenem-hydrolyzing enzymes but may show reduced activity against certain cephalosporins. nih.govresearchgate.net Conversely, variants like OXA-163 show enhanced hydrolysis of oxyimino-cephalosporins. nih.govresearchgate.net

Class B Metallo-β-Lactamases (MBLs): MBLs pose a significant clinical threat due to their ability to hydrolyze almost all classes of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. rsc.orgredemc.net

The following table summarizes the general activity of different β-lactamase classes against cephalosporins, providing context for the stability of this compound.

| β-Lactamase Class | Primary Mechanism | General Activity Against Cephalosporins | Key Examples |

| Class A | Serine-based hydrolysis | Variable; many extended-spectrum β-lactamases (ESBLs) effectively hydrolyze newer cephalosporins. frontiersin.org | TEM, SHV, CTX-M frontiersin.org |

| Class B | Zinc-dependent hydrolysis | Broad-spectrum, including most cephalosporins. rsc.orgredemc.net | NDM-1, VIM, IMP mdpi.com |

| Class C | Serine-based hydrolysis | High activity against cephalosporins (cephalosporinases). mdpi.com | AmpC redemc.net |

| Class D | Serine-based hydrolysis | Variable; some are potent oxacillinases, while others have expanded their spectrum to include cephalosporins and carbapenems. nih.gov | OXA-1, OXA-48 nih.govnih.gov |

The hydrolysis of β-lactam antibiotics by serine β-lactamases (Classes A, C, and D) is a two-step process. mdpi.comnih.gov First, a nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate. frontiersin.org In the second step, deacylation, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. frontiersin.org The efficiency of this process is determined by the rates of both acylation and deacylation. nih.gov For many cephalosporins, deacylation is the rate-limiting step. nih.gov

Structural studies of enzymes like OXA-48 and TEM-1 have revealed that the conformation and flexibility of the active site are crucial for accommodating the bulky side chains of cephalosporins. frontiersin.orgnih.gov Mutations that alter the active site's shape or increase its flexibility can expand the enzyme's substrate spectrum to include previously resistant antibiotics. frontiersin.org

Research on this compound Stability Against Diverse β-Lactamase Classes

Alteration of Bacterial Target Sites

β-Lactam antibiotics function by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.govnih.gov Bacteria can develop resistance by altering the structure of these PBP targets, thereby reducing their binding affinity for the antibiotic. nih.govplos.org

PBP-mediated resistance is a significant mechanism, particularly in Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, but it is also increasingly reported in Gram-negative bacteria. nih.govplos.org

In methicillin-resistant Staphylococcus aureus (MRSA), resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. nih.govbiorxiv.org PBP2a can continue to function in cell wall synthesis even in the presence of β-lactam antibiotics that have inactivated the native PBPs. nih.govmdpi.com The affinity of PBP2a for different β-lactams varies; for instance, a homolog from strain LGA251 showed a higher affinity for oxacillin than for cefoxitin. nih.gov

In Streptococcus pneumoniae, resistance to β-lactams involves mutations in several PBP genes, including PBP1a, PBP2b, and PBP2x. etflin.comnih.gov The acquisition of altered PBP genes, often from related bacterial species, leads to reduced susceptibility. etflin.com For example, altered PBP2x alone can confer intermediate resistance to oxacillin. nih.gov

In Gram-negative bacteria like Salmonella enterica, mutations in PBPs such as PBP3, PBP4, and PBP6 have been shown to confer increased resistance to β-lactams. plos.org These mutations can reduce the drug's binding affinity or potentially introduce a β-lactamase-like activity that degrades the antibiotic. plos.org

The following table illustrates the impact of specific PBP alterations on β-lactam resistance.

| Organism | Altered PBP | Genetic Basis | Impact on Resistance |

| Staphylococcus aureus | PBP2a | Acquisition of mecA gene | High-level resistance to methicillin, oxacillin, and other β-lactams. biorxiv.orgmdpi.com |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic genes from horizontal transfer and point mutations | Stepwise increase in resistance levels to penicillin and cephalosporins. etflin.comnih.gov |

| Pseudomonas aeruginosa | PBP3, PBP4 | Point mutations | Resistance to various β-lactams; PBP4 mutations can also lead to overexpression of AmpC β-lactamase. nih.gov |

Efflux Pump Systems in Bacterial Resistance Research

Efflux pumps are transport proteins located in the bacterial membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell. reactgroup.orgwikipedia.org This mechanism prevents the antibiotic from reaching its intracellular target at a high enough concentration to be effective. reactgroup.org Overexpression of these pumps is a common cause of multidrug resistance (MDR). nih.gov

Efflux pumps are a key component of both intrinsic and acquired resistance in bacteria. wikipedia.orgslideshare.net In Gram-negative bacteria, tripartite efflux systems are particularly important. These systems span both the inner and outer membranes and are composed of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor. nih.gov

Several families of efflux pumps contribute to antibiotic resistance:

Resistance-Nodulation-Division (RND) Family: This is the most significant family conferring multidrug resistance in Gram-negative bacteria. nih.gov Well-characterized RND pumps include AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, both of which can expel β-lactams. nih.govmdpi.com

Major Facilitator Superfamily (MFS): MFS pumps are found in both Gram-positive and Gram-negative bacteria and are involved in resistance and virulence. nih.gov

ATP-Binding Cassette (ABC) Superfamily: These pumps use ATP hydrolysis to power the export of substrates. nih.gov

Small Multidrug Resistance (SMR) Family: Transports a variety of small toxic compounds. mdpi.com

Multidrug and Toxic Compound Extrusion (MATE) Family: Utilizes a sodium or proton gradient to expel drugs. nih.gov

Research indicates that the expression of genes encoding these pumps, such as acrA and acrB in E. coli, is associated with resistance to various antibiotics. nih.gov While specific studies focusing solely on this compound efflux are limited, the broad substrate profiles of pumps like AcrAB-TolC and MexAB-OprM suggest they are capable of transporting cephalosporins, thereby contributing to resistance. nih.gov

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The intrinsic structural design of Gram-negative bacteria presents a formidable challenge to many antibiotics. mdpi.com Their cell envelope is distinguished by an outer membrane that functions as a selective permeability barrier, regulating the passage of substances into the bacterial cell. mdpi.comnih.gov For hydrophilic antibiotics such as this compound to be effective, they must first penetrate this membrane to reach their penicillin-binding protein (PBP) targets within the periplasmic space. mdpi.com A primary mechanism of resistance involves limiting the influx of these drugs by reducing the permeability of the outer membrane. nih.govdovepress.com This is often achieved by altering the number or characteristics of protein channels known as porins, which form the main entry pathway for water-soluble molecules. mdpi.comnih.gov A reduction in permeability can lead to broad cross-resistance against multiple antibiotic families. nih.gov

Porin Channel Modifications and this compound Entry Research

Porins are transmembrane proteins that form water-filled channels allowing small hydrophilic molecules to diffuse across the outer membrane. nih.govmdpi.com Gram-negative bacteria can develop resistance by down-regulating the expression of these porins or through mutations that alter the channel's size or electrostatic properties, thereby hindering antibiotic entry. mdpi.comnih.gov

Research has established a direct link between modifications in porin channels and decreased susceptibility to β-lactam antibiotics, including cephalosporins like this compound. Clinical and laboratory studies have identified that regulatory changes reducing the quantity of porins, or structural mutations modifying the channel itself, are common resistance strategies. mdpi.comnih.gov For instance, studies on Enterobacter aerogenes have shown that mutations in its major porin can drastically reduce the channel diameter, restricting the translocation of cephalosporins and conferring resistance. nih.gov Similarly, various clinical isolates of Escherichia coli have demonstrated progressively increased resistance to cephalosporins through sequential mutations in the OmpC porin. nih.gov While these mutations did not always change the channel size, they altered the internal electrostatics of the pore, which is believed to impact the transit of polar molecules. nih.gov

The following table summarizes research findings on porin modifications that affect bacterial susceptibility to cephalosporins.

| Organism | Porin Channel Modification | Research Findings on Cephalosporin (B10832234) Entry |

| Enterobacter aerogenes | Mutations in the major porin channel | Modifications led to a significant reduction in the channel's diameter, which was strongly associated with restricted translocation of cephalosporins and conferred resistance. nih.gov |

| Escherichia coli | Sequential point mutations in OmpC porin (e.g., D18E, S271F, R124H) | Observed in clinical isolates with increasing resistance to cephalosporins; mutations altered the electrostatic profile inside the channel, impacting the transit of polar antibiotics. nih.gov |

| Gram-Negative Bacteria (General) | Reduction in the quantity of porins | A common regulatory mechanism to reduce the influx of various hydrophilic antibiotics, including β-lactams. mdpi.com |

| Escherichia coli | Alterations in the L3 loop of OmpF porin | The L3 loop protrudes into the channel's constriction point; mutations in this area can change the size-selectivity and permeability of the porin to various molecules. mdpi.com |

Genetic Basis of Resistance Acquisition and Dissemination

The evolution and spread of antibiotic resistance are heavily driven by the ability of bacteria to acquire and share the genetic determinants of resistance. frontiersin.org Bacteria can gain resistance through chromosomal mutations or, more commonly, through the acquisition of new genes via horizontal gene transfer (HGT). frontiersin.orgnih.gov This process allows for the rapid dissemination of resistance mechanisms, such as the production of drug-inactivating enzymes, across different bacterial species and genera. wikipedia.orglakeforest.edu HGT is considered the most significant factor contributing to the current pandemic of antimicrobial resistance. frontiersin.orgbioguardlabs.com

Horizontal Gene Transfer Mechanisms Related to this compound Resistance

Horizontal gene transfer (HGT) is the movement of genetic material between organisms other than by direct vertical inheritance from parent to offspring. wikipedia.org The three primary mechanisms of HGT are transformation (uptake of naked DNA), transduction (phage-mediated DNA transfer), and conjugation (cell-to-cell transfer of mobile genetic elements). futurelearn.comnih.gov

In the context of this compound and other β-lactam antibiotics, conjugation is a major pathway for the spread of resistance. nih.gov This process facilitates the transfer of mobile genetic elements (MGEs) like plasmids and transposons, which frequently carry antibiotic resistance genes. frontiersin.orglakeforest.edu Plasmids are self-replicating, extrachromosomal DNA circles that can harbor genes conferring resistance to multiple classes of antibiotics. lakeforest.edu Transposons are segments of DNA that can "jump" from one genetic location to another, such as from a plasmid to the bacterial chromosome, facilitating the stable integration and spread of resistance genes. frontiersin.org Genes encoding β-lactamases, the enzymes that inactivate this compound, are often located on these MGEs, allowing them to be transferred efficiently between bacteria. frontiersin.orgfrontiersin.org

The table below outlines the key HGT mechanisms involved in disseminating resistance to β-lactam antibiotics like this compound.

| HGT Mechanism | Mobile Genetic Element | Type of Genes Transferred | Impact on this compound Resistance |

| Conjugation | Plasmids | Genes encoding β-lactamases (e.g., Extended-Spectrum β-Lactamases - ESBLs), which hydrolyze cephalosporins. frontiersin.org | Allows for the rapid transfer of resistance between different bacterial cells, including across species, leading to widespread resistance. lakeforest.edufuturelearn.com |

| Transduction | Bacteriophages (Viruses) | Can transfer chromosomal DNA or MGEs, including plasmids and transposons carrying β-lactamase genes. frontiersin.org | Facilitates the movement of resistance genes within and between bacterial populations. frontiersin.org |

| Transformation | Free DNA | Uptake of naked DNA from the environment, which may contain resistance genes from lysed bacterial cells. lakeforest.edu | Allows bacteria to acquire new genetic material, including genes that may confer resistance to this compound. nih.govlakeforest.edu |

| Transposition | Transposons | Can carry and move β-lactamase genes between different DNA molecules (e.g., from plasmid to chromosome). frontiersin.org | Promotes the stable integration and dissemination of resistance genes within the bacterial genome and on plasmids. frontiersin.org |

Structure Activity Relationship Sar Studies of Oxacefamandole and Its Analogues

Elucidating Key Structural Moieties for Antimicrobial Potency

Key structural moieties of Oxacefamandole include:

The β-Lactam Ring: This four-membered ring is the cornerstone of its antibacterial action. It is a highly reactive group that covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. rsc.orgresearchgate.net The inhibition of these enzymes leads to a compromised cell wall and ultimately bacterial cell death. biorxiv.org

The 1-Oxa Cephem Nucleus: A defining feature of this compound is the substitution of the sulfur atom, typically found in the dihydrothiazine ring of cephalosporins, with an oxygen atom. nih.gov This modification to the core structure significantly enhances the antibacterial activity compared to its sulfur-based analogue. nih.gov

The 7-α-Methoxy Group: This substituent provides significant stability against β-lactamases, a common family of bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. nih.govoup.com This increased stability broadens the spectrum of activity to include bacteria that produce these enzymes.

The C-7β Side Chain (p-hydroxyphenylmalonyl group): This side chain is crucial for the antibiotic's spectrum of activity and its affinity for various PBPs. nih.gov It also contributes to the molecule's stability against β-lactamases. nih.gov

The C-3 Side Chain (1-methyl-1H-tetrazol-5-yl)thiomethyl group, or NMTT): The nature of the side chain at the C-3 position influences the drug's pharmacokinetic properties and serves as a leaving group during the inactivation of PBPs. researchgate.net The NMTT moiety, in particular, has been shown to maximize the in vitro activity of the compound. nih.gov However, this specific side chain has also been linked to certain adverse effects, such as hypoprothrombinemia, by inhibiting vitamin K metabolism. thebloodproject.comresearchgate.netnih.govjcdr.net

Impact of Side Chain Modifications on PBP Binding Affinity and Spectrum

The C-7 acylamino side chain is a primary determinant of the antibiotic's potency and range of activity. For cephalosporins in general, this side chain interacts directly with the active site of PBPs, and its structure dictates the binding affinity. nih.gov In this compound, the p-hydroxyphenylmalonyl group at this position is a key contributor to its broad spectrum, which includes many Gram-negative bacteria. nih.gov Altering this side chain, for instance by changing the aryl substituent or the linker, can dramatically shift the PBP binding profile, potentially enhancing activity against certain pathogens or reducing it against others. Studies on other cephalosporins have shown that substitutions with greater volume and polarity on the side chains can increase potency. nih.gov

The table below summarizes the influence of key side chains on the properties of this compound and related compounds.

| Structural Moiety | Position | Observed Impact | Reference |

|---|---|---|---|

| 1-Oxa Nucleus | Core | Increases antibacterial activity compared to sulfur analogue. | nih.gov |

| 7-α-Methoxy Group | C-7 | Confers stability against β-lactamases. | nih.govresearchgate.net |

| p-Hydroxyphenylmalonyl Group | C-7 | Influences antibacterial spectrum, β-lactamase stability, and pharmacokinetics. | nih.gov |

| N-methylthiotetrazole (NMTT) Group | C-3 | Maximizes in vitro activity; acts as an efficient leaving group. Associated with inhibition of vitamin K metabolism. | nih.govresearchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific biological activity. researchgate.net These models are powerful computational tools in drug discovery, allowing scientists to predict the activity of new, unsynthesized molecules. whitesscience.comfrontiersin.org A QSAR model typically takes the form:

Activity = f(molecular descriptors) + error biorxiv.org

The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (r²), which indicates how well the model fits the data, and the cross-validated r² (q²), which measures its predictive power. whitesscience.com A model is generally considered acceptable if r² > 0.6 and q² > 0.5. whitesscience.com

Computational Approaches in Predicting this compound Activity

While specific QSAR models exclusively for this compound are not widely published, the principles have been extensively applied to the broader cephalosporin (B10832234) class. nih.govwhitesscience.comfrontiersin.org These computational studies use molecular descriptors to quantify various physicochemical properties of the molecules.

Commonly used descriptors include:

Topological descriptors: Such as the eccentric connectivity index, which describes the shape and branching of the molecule. whitesscience.com

Electronic descriptors: Related to the distribution of electrons, which influences how the molecule interacts with its target.

Hydrophobic descriptors: Such as LogP, which measures the lipophilicity of the compound and affects its ability to cross bacterial membranes.

Steric descriptors: Related to the size and shape of the molecule.

For a series of this compound analogues, these descriptors would be calculated and then subjected to statistical analysis, like Multiple Linear Regression (MLR), to build a model that links them to antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC). whitesscience.comresearchgate.net Such a model could reveal, for example, that increased polarity and a higher eccentric connectivity index at the side chains enhance inhibitory action against the target enzyme, transpeptidase. whitesscience.com These computational approaches serve to guide the synthesis of new derivatives with potentially improved activity. researchgate.net

In Silico Docking and Scoring Studies Related to PBPs

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as an antibiotic binding to a PBP. jchr.orgbiointerfaceresearch.com This method is crucial for understanding the molecular basis of drug action and resistance. biorxiv.org

The process involves:

Obtaining 3D Structures: The three-dimensional structures of the PBP target and the antibiotic ligand (e.g., this compound) are required. These can be obtained from protein databases or generated through homology modeling. plos.org

Docking Simulation: The ligand is placed into the active site of the PBP using software like AutoDock or CovDock. biorxiv.orgresearchgate.net The program then explores various possible binding poses and conformations. For β-lactams, covalent docking methods are often employed to model the formation of the acyl-enzyme complex with the active site serine. biorxiv.org

Scoring and Analysis: Each predicted binding pose is assigned a score, typically representing the binding free energy (ΔG). jchr.org More negative scores indicate a more stable complex and higher predicted binding affinity. jchr.org The analysis of the best-scoring pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the antibiotic and specific amino acid residues in the PBP's active site. sciencebiology.org

Docking studies on various β-lactams with different PBPs have shown that cephalosporins often exhibit a higher binding affinity than penicillins. biorxiv.org For instance, molecular dynamics simulations can be used after docking to refine the complex and assess its stability over time, providing a more dynamic picture of the interaction. nih.govrsc.orgresearchgate.net These in silico studies are invaluable for rationalizing the activity of existing drugs like this compound and for designing novel compounds with enhanced affinity for target PBPs, including those from resistant strains like MRSA. rsc.orgresearchgate.net

The table below shows hypothetical results from a docking study, illustrating the type of data generated.

| Compound | Target PBP | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | PBP2x (S. pneumoniae) | -9.1 | Ser337, Thr550, Asn396 |

| Analogue A (modified C-7) | PBP2x (S. pneumoniae) | -8.5 | Ser337, Thr550 |

| Analogue B (modified C-3) | PBP2x (S. pneumoniae) | -9.5 | Ser337, Thr550, Asn396, Gln451 |

| This compound | PBP2a (MRSA) | -7.2 | Ser403, Ser462 |

Metabolic Research of Oxacefamandole in Preclinical Models

In Vitro Metabolic Pathway Elucidation in Isolated Systems

In vitro studies using isolated systems such as liver microsomes and hepatocytes are fundamental for identifying potential metabolic pathways. nih.gov For the oxacephem class of antibiotics, these studies have generally indicated high metabolic stability.

Enzyme Systems Involved in Oxacefamandole Biotransformation

Based on extensive research on analogous compounds, this compound is not expected to be a significant substrate for major drug-metabolizing enzyme systems. Studies on Latamoxef (B1674534), a structurally similar 1-oxacephem, have demonstrated that it undergoes negligible metabolism. wikipedia.orgmdpi.com This suggests that enzyme systems primarily responsible for Phase I (functionalization) reactions, such as the Cytochrome P450 (CYP) superfamily, and Phase II (conjugation) reactions, are not significantly involved in the biotransformation of this class of antibiotics. nih.govfrontiersin.org The primary mechanism of elimination is not metabolic conversion but direct excretion. mdpi.com

Identification and Characterization of Metabolites in Cell Culture

Consistent with the lack of significant enzymatic biotransformation, the formation of metabolites in cell culture systems is not a prominent feature of oxacephem antibiotics. When compounds are incubated with hepatocytes or other cell cultures, they are generally recovered unchanged. mdpi.com For Latamoxef, studies have shown it is eliminated unmetabolized, implying that no major metabolites are formed. mdpi.com Therefore, in preclinical cell culture models, this compound would be anticipated to show high stability with minimal to no detectable metabolites.

In Vivo Metabolic Studies in Non-Human Animal Models

In vivo studies in animal models are essential to confirm the metabolic fate observed in vitro and to understand the compound's behavior in a whole-organism context.

Comparative Metabolism Across Different Preclinical Species

Preclinical studies with various animal models have been crucial in characterizing the pharmacokinetics of oxacephem antibiotics. Research on the oxacephem L-656,575 in rhesus monkeys and mice, and on Latamoxef in rats, has consistently shown that these compounds are primarily cleared from the body through the kidneys, with a large percentage of the administered dose recovered as the unchanged parent drug in urine. nih.govfrontiersin.orgnih.gov

For instance, a study on L-656,575 in rhesus monkeys showed that over 94% of the dose was recovered in urine within 6 hours. nih.gov In mice, the urinary recovery was 59% in the same timeframe, with probenecid (B1678239) not affecting its half-life, suggesting excretion mainly via glomerular filtration. nih.gov Similarly, Latamoxef is known to be hardly metabolized in the body and is largely eliminated through the kidneys. frontiersin.org This pattern of high renal clearance and minimal metabolism is a consistent characteristic across different preclinical species for this class of antibiotics.

Below is a table summarizing pharmacokinetic parameters for related oxacephem antibiotics in different preclinical models.

| Compound | Species | Half-life | Peak Serum Concentration | Route | Urinary Recovery |

| L-656,575 | Rhesus Monkey | 63 minutes | 32-54 µg/ml | 10 mg/kg IM | >94% in 6 hrs nih.gov |

| L-656,575 | Mouse | 18 minutes | 22.9 µg/ml | 20 mg/kg SC | 59% in 6 hrs nih.gov |

| Latamoxef | Child (Human) | 1.59 hours | - | 50 mg/kg IV | - |

Data compiled from published preclinical and clinical studies. nih.govnih.gov

Influence of Metabolic Pathways on Compound Stability in Biological Systems

The metabolic stability of a compound is its resistance to being broken down by metabolic processes, which directly influences its half-life and duration of action. ontosight.ai Since this compound and related oxacephems undergo minimal biotransformation, their stability in biological systems is inherently high. wikipedia.orgmdpi.com

The primary determinant of their stability and persistence in the body is not metabolic clearance but renal clearance. frontiersin.org The low involvement of metabolic pathways, such as those mediated by CYP enzymes, means that the compound's concentration is less likely to be affected by the induction or inhibition of these enzymes by other drugs. nih.gov This results in a more predictable pharmacokinetic profile, where the biological half-life is governed by the rate of renal excretion rather than the rate of metabolic breakdown. nih.govfrontiersin.org This high biological stability is a key feature of the therapeutic profile of oxacephem antibiotics.

Analytical Methodologies for Oxacefamandole Research

Chromatographic Techniques for Research Sample Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. chromtech.com It is widely used in pharmaceutical research for the separation, identification, and quantification of compounds. chromtech.comwikipedia.org The process involves the distribution of components between a stationary phase and a mobile phase that moves in a definite direction.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify compounds in a liquid sample. oxfordindices.comthermofisher.comopenaccessjournals.com It is particularly well-suited for analyzing higher molecular weight, polar, and thermally unstable compounds. oxfordindices.com The development of an HPLC method is essential for ensuring accurate and reliable in-process controls and for minimizing impurity formation during synthesis. spirochem.com

In the context of oxacefamandole research, reversed-phase HPLC is a commonly employed technique. cdc.gov This method utilizes a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. The selection of the appropriate column, mobile phase composition, and detector is critical for achieving the desired separation and sensitivity. oxfordindices.com Ultraviolet (UV) detectors are frequently used for the quantification of compounds like this compound. cdc.gov

The development of a robust HPLC method involves several key steps:

Method Development and Optimization: This includes selecting the appropriate column chemistry, mobile phase (including pH and organic modifier concentration), flow rate, and column temperature to achieve optimal separation of this compound from its impurities and degradation products. spirochem.com

Method Validation: Once developed, the method must be validated to ensure it is suitable for its intended purpose. who.int Validation parameters typically include accuracy, precision, linearity, specificity, and robustness. who.int

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Description | Common Choices for this compound Analysis |

| Stationary Phase | The material packed inside the column that interacts with the analytes. | C18 (octadecylsilyl) is a common choice for reversed-phase chromatography due to its hydrophobicity. |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase is critical for controlling the ionization state of this compound. |

| Detector | The device that measures the analytes as they elute from the column. | UV-Visible detector set at a wavelength where this compound exhibits strong absorbance. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 1-2 mL/min for standard HPLC. thermofisher.com |

| Column Temperature | The temperature of the column during the analysis. | Often controlled to ensure reproducible retention times. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of molecules in a sample. thermofisher.com When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for metabolite identification in drug discovery and development. nih.govijpras.com

The process of identifying this compound metabolites typically involves the following:

Sample Introduction and Separation: The biological sample (e.g., plasma, urine) is first processed and then injected into an HPLC system to separate the parent drug from its metabolites. nih.gov

Ionization: As the separated components elute from the HPLC column, they enter the mass spectrometer's ion source, where they are converted into gas-phase ions.

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer. nih.gov

Detection and Data Analysis: The detector measures the abundance of each ion, and the resulting data is used to determine the molecular weights of the metabolites.

Tandem mass spectrometry (MS/MS) is a particularly valuable technique for structural elucidation. silantes.com In MS/MS, specific ions of interest (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. thermofisher.comsilantes.com This fragmentation pattern provides crucial information about the structure of the metabolite, helping to pinpoint the site of metabolic modification on the this compound molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of metabolites. ijpras.com

Table 2: Common Biotransformations Identified by Mass Spectrometry

| Type of Biotransformation | Change in Mass |

| Hydroxylation | +16 Da |

| Glucuronidation | +176 Da |

| Sulfation | +80 Da |

| N-dealkylation | Varies depending on the alkyl group removed |

| Oxidation | +16 Da |

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound

Spectroscopic Methods in Structural Elucidation of Research Intermediates

Spectroscopic techniques are essential for determining the molecular structure of newly synthesized compounds, including the intermediates in the synthesis of this compound. clariant.comscribd.com These methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. jchps.com It provides information about the chemical environment of specific atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). clariant.com Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different atoms within a molecule. nd.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scribd.com Different functional groups (e.g., carbonyls, hydroxyls, amines) absorb at characteristic frequencies.

Mass Spectrometry (MS): As discussed previously, MS provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. jchps.com

By combining the data from these different spectroscopic techniques, researchers can piece together the complete three-dimensional structure of research intermediates, confirming the success of synthetic steps. clariant.com

Microbiological Assays for In Vitro Activity Quantification

Microbiological assays are fundamental for determining the antimicrobial potency of antibiotics like this compound. nihs.go.jp These assays measure the ability of a compound to inhibit the growth of or kill microorganisms in a controlled laboratory setting. dergipark.org.tr They are crucial for assessing the compound's spectrum of activity and for comparing its potency to other antibiotics. researchgate.net

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.orglibretexts.org It is a quantitative measure of the potency of an antibiotic against a specific bacterial strain. wikipedia.org

MIC values are typically determined using broth microdilution or agar (B569324) dilution methods. libretexts.org In the broth microdilution method, serial dilutions of this compound are prepared in a liquid growth medium in a microtiter plate. libretexts.org Each well is then inoculated with a standardized suspension of the test bacterium and incubated. wikipedia.org The MIC is the lowest concentration of the drug that shows no visible turbidity (growth). libretexts.org

Table 3: Example MIC Data Interpretation

| This compound Concentration (µg/mL) | Bacterial Growth | Interpretation |

| 64 | - | No Growth |

| 32 | - | No Growth |

| 16 | - | No Growth |

| 8 | - | No Growth |

| 4 | + | Growth |

| 2 | + | Growth |

| 1 | + | Growth |

| 0 (Control) | + | Growth |

| MIC | 16 µg/mL |

This table is for illustrative purposes only.

Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.comactascientific.com This assay provides more detailed information than the MIC by showing the rate at which the bacteria are killed. emerypharma.com

To perform a time-kill assay, a starting bacterial inoculum is exposed to different concentrations of this compound (often multiples of the MIC). nih.gov At various time points (e.g., 0, 2, 4, 6, 24 hours), samples are taken, diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). actascientific.com

The results are plotted as the log₁₀ CFU/mL versus time.

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count. emerypharma.com

A bacteriostatic effect is characterized by the prevention of bacterial growth, with the bacterial count remaining relatively stable or showing a <3-log₁₀ reduction. actascientific.com

This analysis is crucial for understanding the pharmacodynamics of this compound and predicting its potential efficacy in a clinical setting.

Advanced Research Models and Methodologies in Oxacefamandole Studies

In Vitro Disease Models for Studying Bacterial Infection Dynamics

In vitro models provide a controlled environment to dissect specific aspects of bacterial infection and the antimicrobial response. These systems are fundamental for initial screening, understanding mechanisms of action, and investigating bacterial virulence.

Traditional two-dimensional (2D) cell cultures are foundational tools in microbiology and pharmacology. In the context of Oxacefamandole, these models are employed to assess its direct effects on various bacterial strains and to study the initial stages of host-pathogen interactions. Co-culturing bacteria with mammalian host cells in vitro is a crucial method for examining these interactions. elifesciences.org

One of the primary applications of cell culture models is the determination of an antibiotic's potency. For instance, the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria can be established using broth microdilution methods as outlined by standards like the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Beyond basic susceptibility testing, cell culture models are invaluable for studying bacterial virulence factors. mdpi.com Bacteria employ a range of virulence mechanisms to overcome host defenses, and the expression of these factors can be influenced by the presence of antibiotics. nih.gov For example, studies can be designed to evaluate how sub-lethal concentrations of this compound affect the production of bacterial toxins or the expression of genes associated with virulence. mdpi.comnih.gov A significant aspect of bacterial virulence is the ability to form biofilms, which are structured communities of bacteria embedded in a self-produced extracellular matrix. mdpi.com Cell culture-based assays can be used to assess the ability of this compound to inhibit biofilm formation or eradicate established biofilms. mdpi.com

Table 1: Application of Cell Culture Models in this compound Research

| Model Type | Application | Key Parameters Measured |

|---|---|---|

| Bacterial Monoculture | Determination of antimicrobial susceptibility | Minimal Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC) |

| Host Cell-Bacteria Co-culture | Evaluation of anti-virulence activity | Inhibition of bacterial adhesion and invasion, reduction in host cell cytotoxicity |

| Biofilm Assays | Assessment of anti-biofilm efficacy | Inhibition of biofilm formation, disruption of established biofilms |

| Quorum Sensing (QS) Inhibition Assays | Investigation of interference with bacterial communication | Reduction in QS signaling molecules, downregulation of QS-regulated genes |

While 2D cell cultures are useful, they often fail to replicate the complex architecture and physiological microenvironment of in vivo tissues. nih.gov Three-dimensional (3D) culture systems, including organoids, have emerged as more physiologically relevant models for studying infectious diseases. moleculardevices.comnih.gov Organoids are self-organizing, multi-cellular microtissues derived from stem cells that mimic the structure and function of human organs such as the lung, intestine, and kidney. moleculardevices.comrndsystems.com

In the context of this compound research, organoid models offer a sophisticated platform to study bacterial infections in a more realistic setting. For example, intestinal organoids can be used to model gastrointestinal infections, allowing researchers to investigate the efficacy of this compound against enteric pathogens and its impact on the intestinal epithelial barrier. rndsystems.com Similarly, lung organoids can be employed to study respiratory tract infections, providing insights into how the drug performs in a model that recapitulates aspects of the lung's complex environment. moleculardevices.comrndsystems.com

These 3D models allow for a more accurate assessment of drug penetration, the influence of the tissue microenvironment on antibiotic activity, and the host response to both the infection and the treatment. nih.gov The ability to generate organoids from patient-derived stem cells also opens the door to personalized medicine approaches, where the efficacy of this compound could be tested against a specific patient's infection in a laboratory setting. moleculardevices.com

Cell Culture Models for Studying Bacterial Virulence and Antimicrobial Effects

In Vivo Non-Human Animal Models for Efficacy and Mechanistic Investigations

Rodent models, particularly mice and rats, are the most commonly used animals in preclinical antimicrobial research due to their genetic similarity to humans, ease of handling, and cost-effectiveness. mdpi.com These models are instrumental in assessing the in vivo efficacy of antibiotics like this compound against a variety of bacterial infections. nih.gov

For example, the neutropenic mouse thigh infection model is a standard for evaluating the in vivo bactericidal activity of antibiotics. nih.govnih.gov In this model, mice are rendered neutropenic (deficient in neutrophils) to mimic an immunocompromised state, and then a localized infection is established in the thigh muscle. nih.govnih.gov The efficacy of this compound can be quantified by measuring the reduction in bacterial load (colony-forming units, CFU) in the thigh tissue following treatment. nih.gov Other commonly used rodent models include those for sepsis, pneumonia, and urinary tract infections, each designed to mimic a specific type of human infection. ibtbioservices.com

While rodents are widely used, non-rodent models can also offer unique advantages for specific research questions. nih.gov For instance, the zebrafish larva has emerged as a valuable model for studying host-pathogen interactions and for in vivo screening of antimicrobial compounds. imrpress.com Its optical transparency allows for real-time imaging of infection progression and bacterial clearance. imrpress.com

Table 2: Common Non-Human Animal Models for Antimicrobial Research

| Animal Model | Type | Common Applications in Antimicrobial Research |

|---|---|---|

| Mouse (Mus musculus) | Rodent | Thigh infection, sepsis, pneumonia, skin and soft tissue infection models. nih.govmdpi.comnih.gov |

| Rat (Rattus norvegicus) | Rodent | Models for toxicology and biocompatibility investigations. nih.govnih.gov |

| Rabbit (Oryctolagus cuniculus) | Non-Rodent | Endocarditis, meningitis, and osteomyelitis models. |

| Zebrafish (Danio rerio) | Non-Rodent | High-throughput screening, real-time imaging of infection. nih.govimrpress.com |

| Pig (Sus scrofa) | Non-Rodent | Studies on metabolic syndromes and organ physiology similar to humans. mdpi.com |

The development of a relevant preclinical infection model is a critical step in the evaluation of an antibiotic. ibtbioservices.comdzif.de The choice of model depends on the target pathogen, the site of infection, and the specific questions being addressed. researchgate.net For this compound, this would involve selecting or developing models that are susceptible to the bacteria against which the drug is expected to be effective.

Creating these models often requires establishing a reproducible infection in the animal that mimics the key aspects of the human disease. wikipedia.orgnih.gov This can involve challenging the animals with a specific bacterial strain via a relevant route of administration, such as intravenous injection for sepsis models or intratracheal instillation for pneumonia models. researchgate.net

A crucial aspect of model development is ensuring that the animal model can predict clinical outcomes. For example, studies have shown that for some antibiotics, demonstrating pharmaceutical equivalence (i.e., same active ingredient concentration) does not always translate to therapeutic equivalence in vivo. nih.gov Therefore, well-characterized and validated animal models are essential for making informed decisions about the potential clinical utility of this compound. The development of humanized mouse models, where human cells or tissues are engrafted into immunodeficient mice, represents a further refinement, creating a system that can more closely replicate human-specific aspects of infection and immunity. mdpi.com

Future Directions and Emerging Research Avenues for Oxacefamandole

Exploration of Novel Synthetic Pathways and Analogues

The chemical synthesis of β-lactam antibiotics like oxacefamandole is a complex and continually evolving field. Future research is poised to explore more efficient, stereoselective, and environmentally benign synthetic routes.

Current research in the broader field of β-lactam synthesis is exploring innovative strategies that could be applied to this compound. For instance, novel three-step methodologies have been developed to create 6a-aza-B-homo steroidal lactams, avoiding hazardous oxidizing agents. nih.gov Similarly, new synthetic routes for active nucleotide pharmaceutical ingredients are being developed, which could inspire more efficient syntheses of complex molecules like this compound. iiserpune.ac.in The total synthesis of related compounds, such as 1-oxacefamandole, has been a subject of investigation, and new approaches to 5-dethia-4-methyl-5-oxacephems could also inform novel pathways for this compound. acs.org

The development of this compound analogues is another critical research area. By modifying the core structure, researchers can aim to enhance potency against resistant strains, broaden the spectrum of activity, or improve pharmacokinetic properties. The synthesis of aspartic and glutamic acid analogues, for example, demonstrates the potential for creating libraries of related compounds for biological screening. researchgate.net The creation of synthetic analogues is a common strategy to enhance the therapeutic properties of natural compounds while reducing adverse effects. nih.gov

| Research Focus | Potential Advancement for this compound |

| Novel Synthetic Methodologies | Increased efficiency, reduced environmental impact, and improved stereoselectivity in the manufacturing process. |

| Analogue Synthesis | Development of new this compound derivatives with enhanced activity against resistant bacteria and improved pharmacological profiles. |

| Chemoenzymatic Synthesis | Greener and more specific synthesis routes, potentially leading to higher yields and purity. rptu.de |

Deeper Mechanistic Insights into Resistance Evolution

The emergence of bacterial resistance is a primary threat to the efficacy of all antibiotics, including this compound. A profound understanding of the molecular mechanisms driving resistance is paramount for developing strategies to overcome it.

β-Lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the characteristic four-membered ring. mdpi.com The OXA-type β-lactamases are a significant family of these enzymes, and some variants can confer resistance to carbapenems, a last-resort class of antibiotics. nih.gov Understanding the structure and function of these enzymes is crucial. For example, mutations in OXA-10 β-lactamase have been shown to increase resistance to ceftazidime (B193861), a third-generation cephalosporin (B10832234). nih.gov

Future research will likely focus on several key areas related to this compound resistance:

Characterizing Novel β-Lactamases: Identifying and characterizing new β-lactamase variants that can degrade this compound.

Structural and Kinetic Studies: Detailed analysis of the interaction between this compound and various β-lactamases to understand the specifics of binding and hydrolysis.

Evolutionary Trajectories of Resistance: Studying how resistance to this compound emerges and evolves in bacterial populations, including the role of horizontal gene transfer. mdpi.com

Efflux Pumps and Porin Modifications: Investigating other resistance mechanisms beyond β-lactamases, such as the active removal of the antibiotic from the bacterial cell by efflux pumps and alterations in the outer membrane proteins (porins) that restrict drug entry. frontiersin.org

Research into the fitness cost of antibiotic resistance could also provide new therapeutic targets. For instance, understanding the genetic factors that mitigate the fitness cost of resistance could lead to the development of drugs that potentiate the collateral sensitivities of resistant mutants. nih.gov

| Resistance Mechanism | Area of Future Investigation for this compound |

| β-Lactamase Production | Identification of novel enzymes, kinetic and structural analysis of this compound inactivation. |

| Target Site Modification | Investigating mutations in penicillin-binding proteins (PBPs) that reduce this compound's binding affinity. |

| Efflux Pumps | Characterizing the role of specific efflux pumps in conferring resistance to this compound. |

| Porin Channel Mutations | Understanding how changes in porin structure and expression affect this compound's entry into bacterial cells. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

For this compound, AI and ML can be applied in several ways:

Predicting Resistance: ML algorithms can be trained on genomic and clinical data to predict the likelihood of resistance to this compound in different bacterial strains. nih.gov

Designing Novel Analogues: Generative AI models can design new molecules with desired properties, such as increased potency or the ability to evade resistance mechanisms. amr-action.austanford.edu These models can generate not just the molecular structures but also the synthetic recipes to create them in the lab. stanford.edu

Optimizing Combination Therapies: AI can analyze data to identify synergistic combinations of this compound with other drugs, potentially including non-antibiotics, to enhance its efficacy. newinera.com

Accelerating Drug Discovery: By screening virtual libraries of compounds, AI can significantly speed up the initial stages of drug discovery, identifying promising candidates for further investigation. amr-action.au

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Early identification of resistance patterns and at-risk patient populations. |

| Generative Design | Creation of novel this compound analogues with improved therapeutic profiles. |

| Synergy Prediction | Identification of effective combination therapies to combat resistant infections. |

| High-Throughput Screening | Rapid identification of potential new drug candidates from large chemical libraries. |

Theoretical Contributions to β-Lactam Chemistry and Antimicrobial Design

Theoretical and computational chemistry provides a powerful lens through which to understand the fundamental principles governing the activity and reactivity of β-lactam antibiotics. nih.gov Such studies can offer insights that guide the design of more effective antimicrobial agents.

Theoretical studies on β-lactam antibiotics often involve conformational analysis and quantum mechanical calculations. nih.gov These methods can be used to:

Analyze the β-Lactam Ring Strain: The reactivity of the β-lactam ring is a key determinant of its antibacterial activity. frontiersin.org Theoretical calculations can quantify this strain and correlate it with biological efficacy.

Model Enzyme-Inhibitor Interactions: Computational docking and molecular dynamics simulations can model the binding of this compound to its target penicillin-binding proteins (PBPs) and to β-lactamase enzymes. This can reveal the key interactions that determine efficacy and resistance.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can be used to study the detailed mechanism of β-lactam ring hydrolysis by β-lactamases, providing a deeper understanding of the catalytic process.

Establish Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound in silico and calculating its properties, researchers can develop robust SAR models that can guide the synthesis of new analogues with improved activity. nih.gov

These theoretical investigations contribute not only to the specific development of this compound and its analogues but also to the broader understanding of β-lactam chemistry and the principles of rational antimicrobial design. iitg.ac.in

| Theoretical Approach | Contribution to β-Lactam Science |

| Conformational Analysis | Understanding the three-dimensional structures of this compound and its analogues that are crucial for biological activity. |

| Quantum Mechanical Calculations | Elucidating the electronic properties and reactivity of the β-lactam ring. |

| Molecular Docking and Simulation | Modeling interactions with target proteins to predict binding affinity and guide drug design. |

| Structure-Activity Relationship (SAR) Studies | Establishing correlations between chemical structure and antibacterial potency to inform the design of new antibiotics. |

Q & A

Q. How to ethically manage and share research data on this compound?

- Methodological Answer : Deposit raw spectra, assay results, and computational models in FAIR-aligned repositories (e.g., Zenodo, PubChem). Annotate metadata with experimental conditions (e.g., solvent, temperature) and instrument specifications. Obtain licenses for proprietary data and cite datasets using persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.